Cas no 6126-49-4 ((5-methyloxolan-2-yl)methanol)

(5-methyloxolan-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 2-Furanmethanol,tetrahydro-5-methyl-
- (5-methyl-tetrahydrofuran-2-yl)methanol
- Tetrahydro-5-methyl-
- Tetrahydro-5-methyl-2-furanmethanol
- tetrahydro-5-methylfuran-2-methanol
- 5-(Hydroxymethyl)tetrahydro-2-furanol
- 5-Methyltetrahydrofuran-2-methanol,cis &
- Furfuryl alcohol, tetrahydro-5-methyl-
- trans
- (5-methyloxolan-2-yl)methanol
- EINECS 228-096-1
- CS-0454263
- cis-(5-Methyltetrahydrofuran-2-yl)methanol
- SS-5264
- 2-Furanmethanol, tetrahydro-5-methyl-
- (5-methyl-tetrahydro-furan-2-yl)-methanol
- TETRAHYDRO-5-METHYL-2-FURANMETHANOL (TRANS)
- AKOS019267824
- DB-299866
- Tetrahydro-5-methyl-2-furanmethanol, mixture of diastereomers
- (5-Methyltetrahydrofuran-2-yl)methanol
- 54774-28-6
- [trans-5-methyltetrahydrofuran-2-yl]methanol
- 41869-03-8
- DTXSID701294619
- 6126-49-4
- SCHEMBL354898
- 5-Methyl-2-tetrahydrofuranmethanol
- NS00044780
- 5-methyltetrahydrofuran-2-methanol
- EN300-120684
- Tetrahydro-5-methyl-2-furanmethanol; (5-Methyltetrahydrofuran-2-yl)methanol; 5-Methyltetrahydrofurfuryl Alcohol
- G77335
- 5-Methyltetrahydrofuran-2-methanol,cis & trans
-
- インチ: InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3
- InChIKey: PCZHHBOJPSQUNS-UHFFFAOYSA-N
- ほほえんだ: CC1CCC(CO)O1
計算された属性
- せいみつぶんしりょう: 116.08376
- どういたいしつりょう: 116.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 29.46
(5-methyloxolan-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120684-1.0g |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | 1g |
$986.0 | 2023-05-26 | ||
Key Organics Ltd | SS-5264-1G |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | >95% | 1g |
£523.00 | 2025-02-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6852-250MG |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | 95% | 250MG |
¥ 1,716.00 | 2023-04-06 | |
Key Organics Ltd | SS-5264-10MG |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | SS-5264-1MG |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | >95% | 1mg |
£37.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-474003-250 mg |
Tetrahydro-5-methyl-2-furanmethanol, |
6126-49-4 | 250MG |
¥2,858.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6852-100MG |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | 95% | 100MG |
¥ 1,075.00 | 2023-04-06 | |
Enamine | EN300-120684-0.5g |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | 0.5g |
$768.0 | 2023-05-26 | ||
Enamine | EN300-120684-10000mg |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | 10000mg |
$4236.0 | 2023-10-03 | ||
Enamine | EN300-120684-5000mg |
(5-methyloxolan-2-yl)methanol |
6126-49-4 | 5000mg |
$2858.0 | 2023-10-03 |
(5-methyloxolan-2-yl)methanol 関連文献
-
Walter J. Gensler,Ieva Ruks,Stephen Marburg Chem. Commun. (London) 1966 782
-
Xiao Kong,Yifeng Zhu,Hongyan Zheng,Fang Dong,Yulei Zhu,Yong-Wang Li RSC Adv. 2014 4 60467
-
3. Selective hydrogenation of furfural for high-value chemicals: effect of catalysts and temperatureHaihong Xia,Changzhou Chen,Peng Liu,Minghao Zhou,Jianchun Jiang Sustainable Energy Fuels 2020 4 5709
-
Xun Hu,Sri Kadarwati,Yao Song,Chun-Zhu Li RSC Adv. 2016 6 4647
-
Maya Chatterjee,Takayuki Ishizaka,Hajime Kawanami Green Chem. 2014 16 1543
-
Xun Hu,Roel J. M. Westerhof,Liping Wu,Dehua Dong,Chun-Zhu Li Green Chem. 2015 17 219
-
Marina A. Pigaleva,Igor V. Elmanovich,Yuriy N. Kononevich,Marat O. Gallyamov,Aziz M. Muzafarov RSC Adv. 2015 5 103573
-
Walter J. Gensler,Ieva Ruks,Stephen Marburg Chem. Commun. (London) 1966 782
-
9. A two-step approach for the catalytic conversion of glucose to 2,5-dimethylfuran in ionic liquidsMandan Chidambaram,Alexis T. Bell Green Chem. 2010 12 1253
-
Atul S. Nagpure,Ashok Kumar Venugopal,Nishita Lucas,Marimuthu Manikandan,Raja Thirumalaiswamy,Satyanarayana Chilukuri Catal. Sci. Technol. 2015 5 1463
(5-methyloxolan-2-yl)methanolに関する追加情報
Introduction to (5-methyloxolan-2-yl)methanol and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (5-methyloxolan-2-yl)methanol, with the CAS number 6126-49-4, has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its oxygen-containing heterocyclic ring, serves as a valuable intermediate in synthetic chemistry and has been explored in various research domains.
The molecular structure of (5-methyloxolan-2-yl)methanol consists of a five-membered lactone ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This configuration imparts distinct reactivity, making it a useful building block for the synthesis of more complex molecules. The compound's ability to participate in nucleophilic addition reactions and undergo ring-opening transformations has been leveraged in the development of novel synthetic pathways.
In recent years, the interest in (5-methyloxolan-2-yl)methanol has been fueled by its potential applications in drug discovery. Researchers have been exploring its utility as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities. The oxygen-rich environment of the lactone ring provides a conducive platform for further functionalization, enabling the creation of diverse chemical entities with therapeutic potential.
The compound's significance extends beyond pharmaceuticals into the realm of materials science. Its structural motifs have been employed in the design of polymers and coatings that exhibit enhanced durability and chemical resistance. The incorporation of (5-methyloxolan-2-yl)methanol into polymer backbones has led to materials with improved performance characteristics, making them suitable for applications in harsh environments. This interdisciplinary relevance underscores the compound's versatility and broad utility.
Advances in computational chemistry have further highlighted the importance of (5-methyloxolan-2-yl)methanol. Molecular modeling studies have provided insights into its reactivity and interaction with biological targets. These simulations have aids researchers in predicting the outcomes of chemical reactions involving this compound, thereby streamlining synthetic strategies. The integration of computational methods with experimental approaches has accelerated the discovery process, leading to more efficient and targeted research endeavors.
The synthesis of (5-methyloxolan-2-yl)methanol itself presents an intriguing challenge due to its oxygen-containing heterocycle. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent methodologies have emerged that offer more streamlined approaches to its preparation. These innovations have not only improved accessibility but also opened new avenues for further derivatization and application.
In conclusion, (5-methyloxolan-2-yl)methanol (CAS no 6126-49-4) represents a fascinating compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its potential applications in drug discovery and materials science continue to drive research forward. As our understanding of this compound grows, so too does its importance in advancing modern chemical science.
6126-49-4 ((5-methyloxolan-2-yl)methanol) 関連製品
- 97-99-4(Tetrahydrofurfuryl alcohol)
- 5306-85-4(Isosorbide dimethyl ether)
- 41107-82-8(2,5-Anhydro-D-mannitol)
- 17455-23-1(Dicyclohexano-24-crown-8)
- 100-72-1(Tetrahydropyran-2-methanol)
- 62435-71-6(Ethyl tetrahydrofurfuryl ether)
- 652-67-5(Isosorbide)
- 16069-36-6(Icosahydrodibenzob,k1,4,7,10,13,16hexaoxacyclooctadecine)
- 17454-48-7(Cyclohexano-15-crown-5, mixture of cis andtrans)
- 27826-73-9(2,5-Anhydro-D-glucitol)
